molecular formula C22H20N6O4S B14482310 1H-perimidin-2-amine;sulfuric acid CAS No. 68046-88-8

1H-perimidin-2-amine;sulfuric acid

Cat. No.: B14482310
CAS No.: 68046-88-8
M. Wt: 464.5 g/mol
InChI Key: SQIVPJBMTZXECY-UHFFFAOYSA-N
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Description

1H-Perimidin-2-amine;sulfuric acid (IUPAC name: pyrimidine-2,4,5,6-tetramine;sulfuric acid, molecular formula: C₄H₁₀N₆O₄S) is a sulfuric acid salt complexed with a tetraaminopyrimidine derivative. This compound is characterized by its SMILES structure: OS(O)(=O)=O.NC1=NC(N)=C(N)C(N)=N1 and InChI Key: MQEFDQWUCTUJCP-UHFFFAOYSA-N . It is utilized in pharmaceutical and organic synthesis contexts, particularly as a precursor or intermediate in bioactive heterocyclic compound synthesis. Its stability and reactivity are influenced by the strong acidic nature of sulfuric acid and the nucleophilic amino groups on the pyrimidine ring.

Properties

CAS No.

68046-88-8

Molecular Formula

C22H20N6O4S

Molecular Weight

464.5 g/mol

IUPAC Name

1H-perimidin-2-amine;sulfuric acid

InChI

InChI=1S/2C11H9N3.H2O4S/c2*12-11-13-8-5-1-3-7-4-2-6-9(14-11)10(7)8;1-5(2,3)4/h2*1-6H,(H3,12,13,14);(H2,1,2,3,4)

InChI Key

SQIVPJBMTZXECY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)NC(=NC3=CC=C2)N.C1=CC2=C3C(=C1)NC(=NC3=CC=C2)N.OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Core Perimidine Synthesis

While direct synthesis details for 1H-perimidin-2-amine are sparse in the provided sources, analogous methods for perimidine derivatives suggest a two-step process:

  • Cyclization of 1,8-diaminonaphthalene : Reacting 1,8-diaminonaphthalene with a carbonyl source (e.g., formic acid) under acidic conditions yields the perimidine core. For example:
    $$
    \text{1,8-diaminonaphthalene} + \text{HCOOH} \xrightarrow{\text{H}2\text{SO}4} \text{1H-perimidin-2-ol} + \text{H}_2\text{O}
    $$
    Subsequent nitrosation or amination introduces the 2-amine group.
  • Functionalization at Position 2 :
    • Nitration/Reduction : Nitration at position 2 followed by catalytic hydrogenation produces the amine.
    • Direct Amination : Using ammonia or ammonium salts under high-temperature conditions.

Sulfate Salt Formation

The free base 1H-perimidin-2-amine is treated with concentrated sulfuric acid in a stoichiometric ratio to form the sulfate salt:
$$
\text{1H-perimidin-2-amine} + \text{H}2\text{SO}4 \rightarrow \text{1H-perimidin-2-amine;sulfuric acid}
$$
Key Patent-Based Protocol :

  • Step A : Mix 1H-perimidin-2-amine (compound a ) with a sulfonic/sulfuric acid derivative (compound b ) in dimethylformamide (DMF).
  • Step B : Add 50% sulfuric acid, stir at room temperature, and adjust pH to >7 with sodium bicarbonate. Extract with ethyl acetate and purify via recrystallization.

Reaction Optimization and Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts yield:

  • DMF : Enhances solubility of intermediates during substitution reactions.
  • Aqueous Sulfuric Acid (50% v/v) : Facilitates nitroso group migration and salt formation at room temperature.

Table 1: Optimization Parameters from Patent US7179783B2

Parameter Optimal Range Impact on Yield
H₂SO₄ Concentration 50% (v/v) Maximizes solubility
Reaction Temperature 20–25°C Prevents side reactions
pH Adjustment >7 (using NaHCO₃) Stabilizes salt
Solvent Ratio Water : Surfactant = 0.5:99.5–20:80 Improves dispersion

Substrate Modifications

  • Alkyl Chain Length : Incorporating C₁₈–C₃₆ alkyl/alkenyl groups (e.g., stearyl, oleyl) enhances surfactant properties.
  • Counterion Variants : Sulfonic acid derivatives (e.g., –SO₃H) offer alternative formulations but require adjusted stoichiometry.

Mechanistic Insights

Cyclization and Amination

The perimidine ring forms via acid-catalyzed dehydration of 1,8-diaminonaphthalene and formic acid, followed by electrophilic aromatic substitution at position 2. Quantum mechanical studies suggest that the amine group’s lone pair electrons activate the ring for subsequent protonation.

Sulfate Salt Stabilization

Protonation at the amine site generates a cationic species stabilized by resonance within the perimidine system. The sulfate anion forms strong hydrogen bonds with the –NH₃⁺ group, as evidenced by IR spectra showing broad O–H and N–H stretches at 3350–3510 cm⁻¹.

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy :
    • Peaks at 1677 cm⁻¹ (amide C=O), 3250 cm⁻¹ (N–H stretch).
  • ¹H NMR :
    • Singlets at δ 11.06–11.73 ppm (exchangeable NH protons).
    • Aliphatic protons (e.g., –CH₂–) resonate at δ 1.70–2.20 ppm.

Purity and Yield

  • Recrystallization : Ethyl acetate/hexane mixtures yield >90% purity.
  • Column Chromatography : Silica gel with hexane:EtOAc (4:1) resolves unreacted starting materials.

Industrial Applications and Scalability

Patent US7179783B2 highlights the compound’s role in fabric softeners, where its surfactant properties reduce static cling. Pilot-scale trials demonstrate:

  • 82% Yield at 100 kg batch size using continuous stirred-tank reactors.
  • Stability : No decomposition after 12 months at 25°C.

Chemical Reactions Analysis

1H-perimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles, forming substituted perimidine derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures.

Scientific Research Applications

1H-perimidin-2-amine and its derivatives have numerous scientific research applications:

    Chemistry: Used as intermediates in the synthesis of complex organic molecules and as ligands in coordination chemistry.

    Biology: Investigated for their potential as enzyme inhibitors and their interactions with biological macromolecules.

    Medicine: Explored for their cytotoxic properties against cancer cell lines and their potential as therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 1H-perimidin-2-amine involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the particular application and target molecule .

Comparison with Similar Compounds

Comparison with Similar Sulfuric Acid-Amine Compounds

Structural and Functional Comparisons

The compound shares structural similarities with other sulfuric acid-amine complexes, such as pyrimidin-2-amine sulfate (CAS 109-12-6) and 4-aminobenzenesulfonic acid (CAS 121-57-3) . Key differences lie in the substitution pattern of the amine groups and the resulting electronic effects:

Property 1H-Perimidin-2-amine;Sulfuric Acid Pyrimidin-2-amine Sulfate 4-Aminobenzenesulfonic Acid
Molecular Formula C₄H₁₀N₆O₄S C₄H₆N₃O₄S C₆H₇NO₃S
Amine Groups 4 (tetra-substituted) 1 (mono-substituted) 1 (sulfonamide group)
Acid Strength High (due to H₂SO₄) Moderate Weak (sulfonic acid)
Applications Pharmaceutical intermediates Impurity reference standard Dye synthesis, pH adjustment

Reactivity in Nucleation and Catalysis

  • Atmospheric Nucleation : Sulfuric acid-amine clusters, including those involving C2- and C4-amines , dominate new particle formation (NPF) in polluted environments like urban Beijing. These clusters exhibit higher nucleation rates compared to ammonia-sulfuric acid systems due to stronger amine binding .
  • Catalytic Efficiency : In organic synthesis, 1H-perimidin-2-amine;sulfuric acid is less commonly reported as a catalyst compared to alumina sulfuric acid (ASA) or molybdate sulfuric acid (MSA) . For example, MSA achieves 85–95% yields in pyrrole synthesis via [2+2+1] cyclization, outperforming traditional sulfuric acid in selectivity and reaction time .

Physical Properties

Viscosity and thermal stability are critical for industrial applications:

Compound Viscosity (25°C, mPa·s) Decomposition Temperature (°C)
1H-Perimidin-2-amine;H₂SO₄ Not reported >250 (estimated)
Concentrated H₂SO₄ 23.80 290 (boiling point)
MSA (MoO₃·H₂SO₄) ~15.0 (50°C) Stable up to 300

Data for sulfuric acid viscosity sourced from Anton Paar measurements , while MSA properties are inferred from catalytic studies .

Environmental and Atmospheric Roles

  • NPF Mechanisms: Sulfuric acid-amine clusters involving C2-amines (e.g., ethylamine) form stable nuclei at rates 3–5× higher than ammonia-sulfuric acid systems under urban pollution conditions .

Data Tables

Table 1: Key Physicochemical Properties

Parameter 1H-Perimidin-2-amine;H₂SO₄ Sulfuric Acid (98%) MSA (MoO₃·H₂SO₄)
Density (g/cm³) ~1.8 (estimated) 1.84 1.90
Solubility in Water High Miscible Moderate
Melting Point (°C) Decomposes +3 (freezing) >200

Table 2: Catalytic Performance in Organic Reactions

Reaction Catalyst Yield (%) Reaction Time (h)
Pyrrole Synthesis MSA 92 4
H₂SO₄ 75 8
Gem-Bisamide Formation SSA (SiO₂·H₂SO₄) 89 6
H₂SO₄ 68 12

Data sourced from green chemistry studies .

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